molecular formula C13H7FN6 B11466966 2-(9-Fluoro-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)pyrazine

2-(9-Fluoro-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)pyrazine

Cat. No.: B11466966
M. Wt: 266.23 g/mol
InChI Key: CUHPZPOTDFJSLP-UHFFFAOYSA-N
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Description

2-(9-Fluoro-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)pyrazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a triazoloquinazoline core fused with a pyrazine ring. The presence of a fluorine atom at the 9th position of the triazoloquinazoline moiety further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Fluoro-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)pyrazine typically involves the construction of the triazoloquinazoline core followed by the introduction of the pyrazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzonitrile with hydrazine hydrate can form the triazoloquinazoline core, which is then fluorinated using a suitable fluorinating agent . The final step involves the coupling of the fluorinated triazoloquinazoline with pyrazine under catalytic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(9-Fluoro-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the fluorine position .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9-Fluoro-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)pyrazine is unique due to the presence of the fluorine atom, which enhances its binding affinity and specificity towards certain molecular targets. This makes it a promising candidate for drug development and other scientific applications .

Properties

Molecular Formula

C13H7FN6

Molecular Weight

266.23 g/mol

IUPAC Name

9-fluoro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-c]quinazoline

InChI

InChI=1S/C13H7FN6/c14-8-1-2-10-9(5-8)12-18-19-13(20(12)7-17-10)11-6-15-3-4-16-11/h1-7H

InChI Key

CUHPZPOTDFJSLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C3=NN=C(N3C=N2)C4=NC=CN=C4

Origin of Product

United States

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